An In-depth Technical Guide to Ald-CH2-PEG8-azide: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Ald-CH2-PEG8-azide: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-CH2-PEG8-azide is a versatile, heterobifunctional crosslinker that plays a crucial role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule features two distinct reactive functional groups at either end of a polyethylene glycol (PEG) spacer: an aldehyde group and an azide group. The eight-unit PEG chain enhances aqueous solubility and provides a defined spatial separation between conjugated molecules, which can be critical for maintaining their biological activity.
The azide terminus allows for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high yields and biocompatibility. The aldehyde group, on the other hand, can readily react with primary amines through reductive amination to form stable secondary amine bonds, or with hydrazides to form hydrazone linkages, which can be designed to be cleavable under acidic conditions, such as those found in the endosomes and lysosomes of cancer cells.
This guide provides a comprehensive overview of the technical details of Ald-CH2-PEG8-azide, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its application in targeting key signaling pathways in drug development.
Chemical Properties and Data Presentation
Ald-CH2-PEG8-azide is a monodisperse PEG compound, ensuring a uniform length and molecular weight, which is advantageous for the synthesis of homogeneous bioconjugates. Key quantitative data for this linker are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 26-azido-3,6,9,12,15,18,21,24-octaoxahexacosanal | [1] |
| CAS Number | 2353410-13-4 | [1][2][3] |
| Molecular Formula | C18H35N3O9 | [1] |
| Molecular Weight | 437.49 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | To be determined | |
| Storage Conditions | Short term (days to weeks) at 0-4°C, Long term (months to years) at -20°C, in a dry and dark environment. | |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. |
Experimental Protocols and Methodologies
The utility of Ald-CH2-PEG8-azide lies in its ability to facilitate the straightforward and controlled conjugation of two different molecules. Below are detailed methodologies for the key reactions involving this linker.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide terminus of Ald-CH2-PEG8-azide.
Materials:
-
Ald-CH2-PEG8-azide
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving reagents)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ald-CH2-PEG8-azide in DMSO.
-
Prepare a stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Ald-CH2-PEG8-azide and the alkyne-functionalized molecule in the desired molar ratio (a slight excess of one reagent may be used to drive the reaction to completion).
-
Add the reaction buffer to achieve the desired final concentration.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO4 solution and vortex briefly.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution.
-
Vortex the mixture briefly.
-
Protect the reaction from light and incubate for 1-4 hours at room temperature. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, purify the conjugate using size-exclusion chromatography to remove unreacted starting materials and catalysts.
-
Protocol 2: Reductive Amination
This protocol details the conjugation of a primary amine-containing molecule to the aldehyde terminus of Ald-CH2-PEG8-azide.
Materials:
-
Ald-CH2-PEG8-azide conjugate (from Protocol 1, or starting material if the aldehyde is to be reacted first)
-
Amine-containing molecule (e.g., protein, peptide)
-
Sodium cyanoborohydride (NaBH3CN)
-
Reaction Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate), pH 6.0-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the Ald-CH2-PEG8-azide conjugate in the reaction buffer.
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Prepare a fresh 5 M stock solution of sodium cyanoborohydride in 1 N NaOH. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
-
Reaction Setup:
-
Combine the Ald-CH2-PEG8-azide conjugate and the amine-containing molecule in the reaction buffer. A molar excess of the aldehyde-linker is typically used.
-
Allow the initial Schiff base formation to proceed for 1-2 hours at room temperature.
-
-
Reduction:
-
Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde.
-
Purify the final conjugate using dialysis or size-exclusion chromatography to remove excess reagents.
-
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of synthesizing ADCs and PROTACs using Ald-CH2-PEG8-azide.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for PROTAC synthesis.
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by therapeutics developed using linkers like Ald-CH2-PEG8-azide.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in breast cancer. ADCs can deliver cytotoxic agents to HER2-overexpressing cancer cells.
Caption: Simplified HER2 signaling pathway.
KRAS Signaling Pathway
Mutated KRAS is a driver oncogene in many cancers. PROTACs are being developed to target and degrade the KRAS protein.
Caption: Simplified KRAS signaling pathway.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein via the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation.
Conclusion
Ald-CH2-PEG8-azide is a powerful and versatile tool for researchers and drug developers. Its well-defined structure and dual-functionality enable the precise and efficient synthesis of complex bioconjugates like ADCs and PROTACs. The methodologies outlined in this guide, coupled with an understanding of the targeted biological pathways, provide a solid foundation for the application of this linker in the development of next-generation targeted therapies. The continued exploration of such advanced linkers will undoubtedly pave the way for more effective and safer therapeutics for a wide range of diseases.
